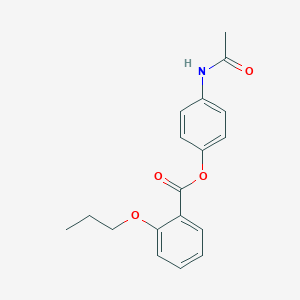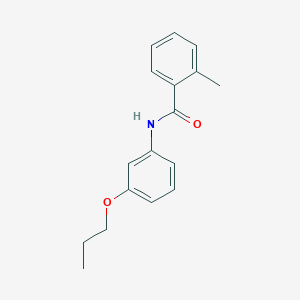
4-(Acetylamino)phenyl 2-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl 2-propoxybenzoate, also known as APAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. APAP belongs to the class of organic compounds known as benzoic acid esters, and it is commonly used as a pharmaceutical intermediate in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. These enzymes play a crucial role in the production of inflammatory mediators such as prostaglandins and leukotrienes, and their inhibition by 4-(Acetylamino)phenyl 2-propoxybenzoate leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to reduce inflammation and pain, as well as exhibit antibacterial activity against various strains of bacteria. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(Acetylamino)phenyl 2-propoxybenzoate is its ease of synthesis and purification, which makes it a readily available compound for use in laboratory experiments. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of 4-(Acetylamino)phenyl 2-propoxybenzoate is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(Acetylamino)phenyl 2-propoxybenzoate. One potential area of research is the development of new drugs based on the structure of 4-(Acetylamino)phenyl 2-propoxybenzoate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate and its potential applications in the treatment of various oxidative stress-related diseases. Finally, more research is needed to fully understand the potential toxicity of 4-(Acetylamino)phenyl 2-propoxybenzoate and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 4-(Acetylamino)phenyl 2-propoxybenzoate is typically achieved through the reaction of 4-aminophenol with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most notable areas of research involves the development of new drugs for the treatment of various diseases such as cancer, inflammation, and bacterial infections. 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit potent anti-inflammatory and antibacterial properties, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
4-(Acetylamino)phenyl 2-propoxybenzoate |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-propoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-17-7-5-4-6-16(17)18(21)23-15-10-8-14(9-11-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
Clave InChI |
XQEZKKKJKKIQRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)


![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
